Uridine, 2'-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]-
Description
Uridine, 2'-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- is a chemically modified nucleoside derivative of uridine. Key structural features include:
- 2'-O-Methylation: Substitution of the 2'-hydroxyl group with a methyl group, enhancing nuclease resistance and RNA binding affinity .
- 5-Position Modification: A [(2-naphthalenylmethyl)amino]carbonyl group replaces the hydrogen at the 5-position of the uracil base. This bulky, hydrophobic substituent introduces steric and electronic effects that influence molecular interactions and metabolic stability.
Properties
Molecular Formula |
C22H25N3O7 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxo-1,3-diazinane-5-carboxamide |
InChI |
InChI=1S/C22H25N3O7/c1-31-18-17(27)16(11-26)32-21(18)25-10-15(20(29)24-22(25)30)19(28)23-9-12-6-7-13-4-2-3-5-14(13)8-12/h2-8,15-18,21,26-27H,9-11H2,1H3,(H,23,28)(H,24,29,30)/t15?,16-,17-,18-,21-/m1/s1 |
InChI Key |
DJDGKLZSXBRXER-XPXLCUOCSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)CO)O |
Canonical SMILES |
COC1C(C(OC1N2CC(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- typically involves multiple stepsThe naphthalenylmethyl group is then attached through a series of reactions involving amide bond formation . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the uridine molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the naphthalenylmethyl group, affecting the compound’s overall properties.
Substitution: Substitution reactions can introduce different functional groups, allowing for the creation of derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various nucleoside analogs, which are important in the study of nucleic acid chemistry.
Biology: The compound is utilized in the study of RNA modifications and their effects on RNA stability and function.
Medicine: It plays a crucial role in the development of antiviral drugs and treatments for viral infections.
Industry: The compound is used in the production of nucleic acid-based drugs, which have applications in gene therapy and other advanced medical treatments.
Mechanism of Action
The mechanism of action of Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- involves its incorporation into RNA molecules, where it can modulate RNA structure and function. The methylation at the 2’-OH position of the ribose moiety can enhance RNA stability and resistance to degradation . Additionally, the naphthalenylmethyl group can interact with specific molecular targets, influencing various cellular pathways and processes .
Comparison with Similar Compounds
2′-O-Methyl-5-propynyluridine and 2′-O-Methyl-5-(3-amino-1-propynyl)uridine
- Structure: Both feature a 2'-O-methyl group and a 5-position propynyl modification, with the latter including an additional amino group .
- Functional Properties: Triplex Stability: Incorporation into triplex-forming oligonucleotides (TFOs) increases triplex melting temperatures (Tm) by 5–10°C under physiological conditions. The amino-propynyl derivative shows enhanced selectivity due to electrostatic interactions with DNA . Binding Kinetics: Association rates improve by ~2-fold compared to unmodified TFOs, attributed to the propynyl group’s π-stacking and hydrophobic interactions .
- Comparison : The naphthalenylmethyl group in the target compound may further enhance stability via aromatic stacking but could reduce solubility compared to propynyl derivatives.
2′-O-Methyl-5-(1-phenyltriazole-4-yl)uridine
- Structure : A phenyltriazole group at the 5-position, introducing both hydrophobic and hydrogen-bonding capabilities .
- Functional Properties :
- RNA Binding : Increases binding affinity to complementary RNA by 30–40% compared to unmodified 2′-O-methyluridine, as measured by surface plasmon resonance (SPR).
- Exon Skipping Efficiency : Induces dose-dependent exon skipping in mdx mouse myoblasts with 70–80% efficiency at 100 nM, comparable to controls but with 50% lower cytotoxicity .
- Comparison : The naphthalenylmethyl group’s larger surface area may improve target engagement but could increase off-target interactions.
2′-O-Methyl-5-[(carboxymethyl)aminomethyl]uridine
- Structure: A carboxymethylaminomethyl group at the 5-position, introducing a negatively charged moiety .
- Functional Properties :
- Comparison : The carboxymethyl group enhances solubility and enzyme recognition, whereas the naphthalenylmethyl group may hinder metabolic degradation, extending half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
